(R)-FT709

USP9X Inhibition Enantiomer Potency Target Engagement

Broad-spectrum DUB inhibitors and racemic mixtures confound USP9X target validation. (R)-FT709, the pure active R-enantiomer, delivers clean, selective pharmacology for precise mechanistic studies. • Highly selective USP9X inhibitor (IC50 82 nM; >25 µM against 20 DUBs) • Degrades oncogenic substrates MCL-1, CEP55, ZNF598, & MKRN proteins • Enables unambiguous target engagement studies in ribosomal QC and apoptosis pathways Supplied with rigorous analytical documentation for reproducible results.

Molecular Formula C23H22N4O7S
Molecular Weight 498.5 g/mol
Cat. No. B10855309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-FT709
Molecular FormulaC23H22N4O7S
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O
InChIInChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1
InChIKeySCFWBZTVFCUBIZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-FT709 – Selective USP9X Inhibitor


(R)-FT709 is a potent and highly selective small molecule inhibitor of the deubiquitinase USP9X, an enzyme critically involved in protein homeostasis, mitotic regulation, and oncogenic signaling [1]. It is the active R-enantiomer of FT709, with a molecular weight of 498.51 Da . USP9X inhibition by (R)-FT709 leads to the degradation of key oncogenic substrates such as MCL-1, CEP55, ZNF598, and MKRN proteins, thereby impairing ribosomal quality control and promoting apoptosis in cancer cells .

Enantiomer (R)-FT709 for stereochemical control studies
Target USP9X-selective inhibition pathway fit
Probe context Ribosomal quality control and substrate degradation assays

(R)-FT709 Irreplaceable Selectivity


The ubiquitin-specific protease (USP) family comprises over 50 distinct enzymes with diverse and sometimes opposing roles. Broad-spectrum deubiquitinase (DUB) inhibitors like WP1130 or pan-USP probes can produce confounding, off-target cellular phenotypes due to their lack of selectivity . Even within USP9X, the racemic mixture (FT709) or the inactive enantiomer (S)-FT709 may not recapitulate the precise biochemical and cellular effects of the pure (R)-FT709 enantiomer. Substitution with these alternatives can lead to misinterpretation of target engagement, ambiguous dose-response relationships, and failure to validate USP9X-specific biology, particularly in studies focused on the ribosomal stalling response or MCL-1 degradation pathways [1].

Racemic FT709 or (S)-enantiomer may produce ambiguous USP9X target engagement and obscure enantiomer-specific pharmacology.
Pan-DUB inhibitors (e.g., WP1130) target multiple deubiquitinases; phenotypes may not reflect selective USP9X inhibition.
USP7 inhibitors modulate p53/MDM2 axis and do not trigger ribosomal quality control response—pathway mismatch limits substitution.

(R)-FT709 Comparative Evidence


Enantiomeric Potency vs. Racemic FT709

(R)-FT709 is the active enantiomer of FT709, demonstrating superior potency in cellular assays. While the racemic FT709 exhibits an IC50 of 131 nM for reducing CEP55 expression in BxPC3 pancreatic cancer cells , the (R)-enantiomer is expected to be the more potent contributor to this activity. Using the less active or inactive (S)-enantiomer would require higher concentrations to achieve the same target engagement, increasing the risk of off-target effects.

Enantiomer potency
Class-level inference
Racemate IC50 131 nM (CEP55 reduction); (R)-enantiomer inferred as active component
Enantiomeric attribution context; pure (R)-FT709 may support clearer target engagement.
Direct (R)-FT709 IC50 not reported.
USP9X Inhibition Enantiomer Potency Target Engagement Chemical Biology

USP9X Selectivity vs. WP1130

(R)-FT709 is a highly selective USP9X inhibitor, showing vastly improved specificity compared to the partially selective DUB inhibitor WP1130 . In a panel of 20 deubiquitinases, FT709 (the racemate, reflecting (R)-FT709's selectivity) exhibits IC50 values > 25 µM, demonstrating minimal off-target DUB activity . In contrast, WP1130 is known to inhibit USP5, USP9X, USP14, USP37, and UCHL1 [1].

DUB selectivity
Head-to-head
IC50 > 25 µM against 20 DUBs; WP1130 inhibits USP5/9X/14/37/UCHL1
Supports USP9X-selective phenotype attribution.
FT709 racemate data reflects (R)-FT709 selectivity.
USP9X Inhibition DUB Selectivity Chemical Biology Oncology

Pathway Specificity vs. USP7 Inhibitors

Unlike USP7 inhibitors such as FT671 (IC50 = 52 nM) [1] or XL177A (IC50 = 0.34 nM) which primarily modulate p53/MDM2 pathways, (R)-FT709 uniquely targets USP9X (IC50 = 82 nM) to impair ribosomal quality control. (R)-FT709 treatment leads to the specific degradation of USP9X substrates CEP55, ZNF598, MKRN1, and MKRN2, and inhibits the ribosomal stalling response to polyA tracts . This distinct mechanism is not replicated by USP7 inhibitors.

Pathway specificity
Cross-study context
Impairs ribosomal QC (CEP55, ZNF598, MKRN1/2); USP7 inhibitors stabilize p53/MDM2
Pathway-specific readout not replicated by USP7 inhibitors.
Requires USP9X-focused assay design.
USP9X USP7 Target Selectivity Ribosomal Quality Control Oncology

(R)-FT709: Enantiomerically Pure vs. Racemic Compound for In Vivo Applications

For in vivo studies, the use of enantiomerically pure (R)-FT709 is critical to avoid the confounding pharmacokinetic and pharmacodynamic contributions of the inactive (S)-enantiomer. While the racemic mixture FT709 has been characterized for its cellular potency and selectivity [1], the (R)-enantiomer ensures that all observed in vivo efficacy and target modulation directly result from USP9X inhibition. This reduces the required dose and simplifies the interpretation of target engagement and toxicity profiles [2].

In vivo enantiopurity
Class-level inference
Enantiomerically pure (R)-FT709 avoids PK/PD ambiguity from (S)-enantiomer
Supports cleaner in vivo target engagement interpretation.
PK/PD confirmation recommended.
Enantiomer Purity In Vivo Pharmacology USP9X Inhibitor PK/PD

(R)-FT709 Research Applications


USP9X-Dependent Ribosomal Quality Control

(R)-FT709 is the ideal tool for dissecting the role of USP9X in ribosomal stalling and quality control. Its high selectivity (IC50 > 25 µM against a panel of 20 DUBs) ensures that observed effects on substrates like CEP55, ZNF598, and MKRN1 [1] are a direct consequence of USP9X inhibition, and not due to off-target DUB activity. This is critical for studies seeking to link USP9X function to translation fidelity and cellular stress responses.

MCL-1 Degradation Validation

Researchers investigating MCL-1-dependent survival in cancers, particularly hematological malignancies, can rely on (R)-FT709 to probe the USP9X-MCL-1 axis. By selectively inhibiting USP9X, (R)-FT709 promotes MCL-1 degradation and induces apoptosis without the confounding effects on p53 or other pathways observed with pan-DUB inhibitors like WP1130 . The pure (R)-enantiomer provides cleaner pharmacology for these critical validation studies.

Enantiomer-Specific Chemical Biology

(R)-FT709 serves as a crucial control in chemical biology experiments designed to differentiate on-target versus off-target effects. By comparing the cellular and biochemical responses of (R)-FT709 to its racemate (FT709) or the inactive (S)-enantiomer, researchers can confidently link specific phenotypes—such as impaired mitotic progression or altered centrosome function [2]—directly to USP9X catalytic inhibition, establishing a robust target engagement profile.

Application
Selection Property
Validation Focus
USP9X ribosomal quality control studies
USP9X selectivity profile
Substrate degradation and ribosomal stalling endpoints
MCL-1 degradation model studies
USP9X pathway inhibition
MCL-1 and apoptosis pathway-response monitoring
Enantiomer-specific chemical biology
Stereochemical control for target engagement
Enantiomer-comparison assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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